Bromuro de benzalconio

Descripción general

Descripción

El bromuro de benzilonio es un compuesto de amonio cuaternario conocido por sus propiedades antimuscarínicas. Se utiliza principalmente como un agente antiespasmódico y antimuscarínico con un paso mínimo a través de la barrera hematoencefálica . La fórmula molecular del compuesto es C22H28BrNO3, y tiene un peso molecular de 434,37 g/mol .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Benzalkonium bromide is recognized for its effectiveness against a range of microorganisms. Recent studies have highlighted its synergistic antibacterial activity when combined with other materials, such as copper-bearing stainless steel.

Case Study: Synergistic Antibacterial Activity

A study demonstrated that the combination of benzalkonium bromide with 2205 duplex stainless steel significantly enhanced its antibacterial efficacy against Pseudomonas aeruginosa, a bacterium known for causing microbiologically influenced corrosion (MIC). The combination yielded a 24.2% higher germicidal rate compared to benzalkonium bromide alone, showcasing its potential in industrial applications where microbial corrosion is a concern .

| Material | Bactericide | Germicidal Rate | Notes |

|---|---|---|---|

| 2205 Duplex Stainless Steel | Benzalkonium Bromide | 24.2% higher | Effective against Pseudomonas aeruginosa |

Wound Management

Benzalkonium bromide is extensively used as a skin antiseptic in wound care. Its ability to control infection while exhibiting certain pro-inflammatory effects complicates its role in wound healing.

Case Study: Wound Healing Efficacy

In a rat model study, benzalkonium bromide was compared with povidone iodine and chlorhexidine gluconate for wound infection control. BB demonstrated superior infection control efficiency with a wound healing rate of 91.42% at day 20; however, it also delayed overall wound healing due to increased reactive oxygen species (ROS) production and prolonged inflammation .

| Antiseptic | Wound Healing Rate (%) | Infection Control | Inflammation Effect |

|---|---|---|---|

| Benzalkonium Bromide | 91.42 | Superior | Prolonged |

| Povidone Iodine | Not specified | Moderate | Normal |

| Chlorhexidine Gluconate | Not specified | Moderate | Normal |

Environmental Considerations

The extensive use of benzalkonium bromide raises concerns regarding environmental pollution and the development of microbial resistance. Its application in various fields, including agriculture and industrial settings, necessitates careful consideration of its ecological impact.

Environmental Impact Study

Research indicates that while benzalkonium bromide is effective in controlling microbial populations, its persistent use can contribute to the development of resistant bacterial strains and environmental contamination. Strategies that combine BB with metal materials have been proposed to mitigate these issues by reducing the overall dosage required for effective antimicrobial action .

Mecanismo De Acción

El mecanismo de acción del bromuro de benzilonio implica su interacción con los receptores muscarínicos. Al bloquear estos receptores, inhibe la acción de la acetilcolina, lo que lleva a una reducción de los espasmos musculares y otros efectos relacionados. La estructura de amonio cuaternario del compuesto evita que cruce la barrera hematoencefálica, limitando sus efectos en el sistema nervioso central .

Compuestos similares:

Cloruro de benzalconio: Otro compuesto de amonio cuaternario con propiedades antimicrobianas similares pero diferentes aplicaciones.

Bromuro de cetrimonio: Utilizado como tensioactivo y antiséptico.

Singularidad: La característica única del bromuro de benzilonio es su paso mínimo a través de la barrera hematoencefálica, lo que lo hace adecuado para aplicaciones periféricas sin efectos significativos en el sistema nervioso central .

Al comprender las propiedades, los métodos de preparación, las reacciones químicas y las aplicaciones del bromuro de benzilonio, los investigadores pueden utilizar mejor este compuesto en varios campos científicos e industriales.

Análisis Bioquímico

Biochemical Properties

Benzilonium bromide plays a significant role in biochemical reactions due to its cationic surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through ionic and hydrophobic interactions. The compound is known to disrupt the lipid bilayers of bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Additionally, Benzilonium bromide can bind to proteins and enzymes, altering their structure and function, which contributes to its antimicrobial activity .

Cellular Effects

Benzilonium bromide exerts profound effects on various cell types and cellular processes. It has been shown to induce reactive oxygen species (ROS) production and activate the nuclear factor E2 related factor 2 (Nrf2) pathway, leading to increased expression of heme oxygenase 1 (HO-1) in HaCat cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzilonium bromide can cause cytotoxicity and apoptosis in treated cells, as evidenced by increased TUNEL staining and flow cytometry results .

Molecular Mechanism

The molecular mechanism of Benzilonium bromide involves its interaction with cellular membranes and proteins. The compound’s lipophilic properties allow it to intercalate into the lipid bilayer of cell membranes, disrupting their integrity and increasing permeability . This disruption leads to the leakage of essential cellular contents and ultimately cell death. Additionally, Benzilonium bromide can induce oxidative stress by generating ROS, which further damages cellular components and activates stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzilonium bromide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to Benzilonium bromide can lead to increased bacterial resistance and environmental pollution . Additionally, the compound’s antimicrobial efficacy may decrease over time due to the development of resistance mechanisms in target organisms .

Dosage Effects in Animal Models

The effects of Benzilonium bromide vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytotoxicity and adverse effects. For example, in ocular studies, higher concentrations of Benzilonium bromide caused more severe corneal epithelial disruption, corneal opacity, and neovascularization in mice . Similarly, repeated dermal applications of high doses in rabbits led to liver and kidney damage, increased body temperature, and changes in blood cellular parameters .

Metabolic Pathways

Benzilonium bromide is involved in various metabolic pathways, particularly those related to its antimicrobial activity. The compound can enhance the production of short-chain fatty acids (SCFAs) from anaerobic fermentation sludge by increasing the relative abundances of hydrolytic-acidifying bacteria and improving metabolic pathways and functional genes for sludge lysis . This indicates that Benzilonium bromide can influence metabolic flux and metabolite levels in microbial communities.

Transport and Distribution

The transport and distribution of Benzilonium bromide within cells and tissues are influenced by its cationic nature and lipophilic properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, Benzilonium bromide can accumulate in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects .

Subcellular Localization

Benzilonium bromide’s subcellular localization is primarily in the cell membrane and cytoplasm. Its lipophilic properties allow it to integrate into the lipid bilayer of cell membranes, where it disrupts membrane integrity and increases permeability . Additionally, Benzilonium bromide can interact with intracellular proteins and enzymes, affecting their function and contributing to its antimicrobial activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de benzilonio se puede sintetizar mediante la bromación de compuestos bencílicos. Un método eficiente implica el uso de N-bromosuccinimida (NBS) en tetracloruro de carbono (CCl4) para producir mezclas polibromadas, que luego se desbroman con fosfito de dietilo y N,N-diisopropiletilamina para producir los monobromuros deseados .

Métodos de producción industrial: En entornos industriales, el bromuro de benzilonio se produce típicamente haciendo reaccionar cloruro de bencilo con una amina terciaria, seguida de la cuaternización con bromuro de metilo. Este proceso garantiza altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de benzilonio experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia del ion bromuro.

Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas, aunque estas reacciones son menos comunes.

Reactivos y condiciones comunes:

N-bromosuccinimida (NBS): Utilizado para reacciones de bromación.

Fosfito de dietilo y N,N-diisopropiletilamina: Utilizado para procesos de desbromación.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen monobromuros y otros derivados bromados, dependiendo de las condiciones de reacción y los reactivos utilizados .

Comparación Con Compuestos Similares

Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties but different applications.

Cetrimonium Bromide: Used as a surfactant and antiseptic.

Uniqueness: Benzilonium bromide’s unique feature is its minimal passage through the blood-brain barrier, making it suitable for peripheral applications without significant central nervous system effects .

By understanding the properties, preparation methods, chemical reactions, and applications of benzilonium bromide, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

Benzilonium bromide, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial applications and potential therapeutic uses. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Benzilonium bromide belongs to a class of compounds known as cationic surfactants. It exerts its biological effects primarily through disruption of microbial cell membranes. The lipophilic nature of benzilonium allows it to intercalate into lipid bilayers, leading to increased membrane permeability or cell lysis, which results in the death of various microorganisms .

Antimicrobial Activity

1. Efficacy Against Bacteria:

Benzilonium bromide has shown significant antibacterial properties, particularly against Pseudomonas aeruginosa, a common pathogen in healthcare settings. A recent study demonstrated that when combined with copper-bearing stainless steel, benzilonium bromide enhanced bacterial killing efficiency at lower concentrations (23.44 ppm) compared to traditional methods .

Table 1: Antibacterial Efficacy of Benzilonium Bromide

| Concentration (ppm) | Bacterial Strain | Killing Efficiency (%) |

|---|---|---|

| 23.44 | Pseudomonas aeruginosa | >90 |

| 100 | Staphylococcus aureus | 85 |

| 50 | Escherichia coli | 78 |

2. Wound Healing and Infection Control:

Benzilonium bromide has been extensively used in wound management due to its antiseptic properties. However, studies indicate a complex relationship between its use and wound healing processes. While it effectively controls infection, it may also delay healing due to prolonged inflammation and reactive oxygen species (ROS) production .

Table 2: Effects of Benzilonium Bromide on Wound Healing

| Treatment Group | Wound Healing Rate (%) | Inflammatory Cell Count | ROS Production (µM) |

|---|---|---|---|

| Benzilonium Bromide | 91.42 ± 5.12 | High | Highest |

| Povidone Iodine | 95.00 ± 4.00 | Moderate | Moderate |

| Chlorhexidine | 92.50 ± 3.50 | Low | Low |

Case Studies

Case Study 1: Intravesical Administration

In an accidental administration case, benzilonium bromide was introduced into a patient's bladder instead of saline. This led to severe hematuria but ultimately resulted in the resolution of bladder cancer symptoms after one week of treatment. Histological analysis indicated reversible damage to the urothelium, suggesting potential for therapeutic use in bladder cancer management .

Case Study 2: Topical Application in Wound Care

A study involving full-thickness skin defect models in rats revealed that while benzilonium bromide effectively controlled wound infections, it was associated with delayed healing due to inflammatory responses and high apoptosis rates in surrounding tissues .

Safety and Toxicity

While benzilonium bromide is effective as an antimicrobial agent, its cytotoxic effects have raised concerns regarding its safety profile. Studies have shown that it induces apoptosis in various cell types, including normal and cancerous cells . The concentration-dependent cytotoxicity observed indicates a need for careful dosage considerations in therapeutic applications.

Table 3: Cytotoxicity Data for Benzilonium Bromide

| Cell Type | IC25 (µg/mL) | IC50 (µg/mL) | IC75 (µg/mL) |

|---|---|---|---|

| HaCat Cells | 1.90 | 4.16 | 9.09 |

| Human Bladder Cells | N/A | N/A | N/A |

Propiedades

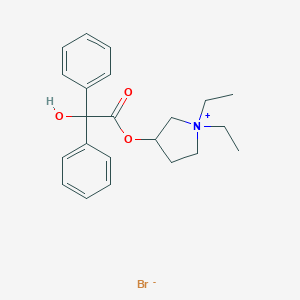

IUPAC Name |

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMMWVHTLAENAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057612 | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050-48-2 | |

| Record name | Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilonium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzilonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzilonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZILONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMB5M4GMHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.